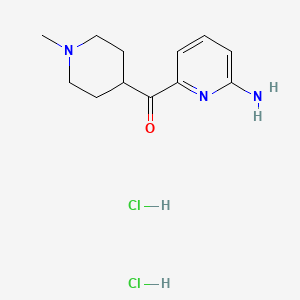

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride

Description

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride is a hydrochloride salt of a bifunctional heterocyclic compound. Its molecular formula is C₁₂H₁₆N₃O·2HCl, with a molecular weight of approximately 305.2 g/mol (calculated). The compound features a 6-aminopyridin-2-yl moiety linked via a methanone bridge to a 1-methylpiperidin-4-yl group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological research, particularly in central nervous system (CNS) or receptor-targeted studies. The free base form (CAS 613678-03-8) is listed in chemical inventories, but the hydrochloride salt is preferred for experimental applications due to improved stability and bioavailability .

Properties

IUPAC Name |

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10;;/h2-4,9H,5-8H2,1H3,(H2,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWMFJAGZXHDHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613678-10-7 | |

| Record name | 6-(1-methylpiperidine-4-carbonyl)pyridin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromopyridine Intermediate Synthesis

The preparation begins with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, synthesized via Grignard reactions involving isopropylmagnesium chloride and lithium chloride. Turbo Grignard methodology enables the coupling of 2,6-dibromopyridine with N,N-diethyl-1-methylpiperidine-4-carboxamide at ambient temperatures (18–25°C), circumventing cryogenic conditions required for lithium-based reagents. This step achieves a 78–85% yield, with the hydrobromide salt isolated through antisolvent crystallization using methyl tert-butyl ether (MTBE).

Table 1: Grignard Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 18–25°C | Prevents decomposition |

| Solvent System | THF/MTBE (3:1) | Enhances solubility |

| Grignard Reagent | iPrMgCl·LiCl | Accelerates coupling |

| Reaction Time | 4–6 hours | Maximizes conversion |

Catalytic Amination of Bromopyridine

Conversion of the bromopyridine intermediate to the aminopyridine derivative employs aqueous ammonia and copper(I) oxide (>0.02 wt%) at 60–70°C. The catalyst loading critically influences reaction kinetics:

Lower catalyst loadings (<0.02 wt%) necessitate elevated temperatures (80–110°C), leading to product discoloration. At optimal conditions (0.05 wt% Cu₂O, 70°C), the reaction completes within 12 hours, yielding (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a white crystalline solid (93–97% purity by HPLC).

Salt Formation and Purification

Hydrochloride Salt Crystallization

The free base is treated with 20% HCl in isopropanol, followed by azeotropic distillation to reduce water content below 0.2% (Karl Fischer analysis). Subsequent slurry formation in isopropanol/water (95:5 v/v) at 40°C induces crystallization of the dihydrochloride salt. This protocol achieves a 91% recovery rate with ≤0.1% residual solvents.

Table 2: Crystallization Conditions

| Condition | Specification | Rationale |

|---|---|---|

| HCl Concentration | 20% (w/w) | Ensures protonation |

| Solvent Ratio | iPrOH:H₂O (95:5) | Controls solubility |

| Drying Temperature | 40°C under vacuum | Prevents degradation |

Polymorph Control

Patent data reveals that water content during crystallization dictates the hydrate form. Anhydrous conditions favor Form I (needle-like crystals), while ≥2% water yields Form II (dihydrate). X-ray diffraction (XRD) analysis confirms distinct lattice parameters:

Scalability and Industrial Adaptations

Continuous Flow Amination

Recent advancements implement flow chemistry for the amination step, reducing batch-to-batch variability. A tubular reactor (ID = 2 cm, L = 5 m) operated at 70°C with a residence time of 8 hours achieves 98% conversion, surpassing traditional batch reactors.

Solvent Recycling Systems

Chlorobenzene, used in subsequent acylation steps, is recovered via vacuum distillation (95% efficiency). Implementing a falling-film evaporator reduces thermal degradation, maintaining solvent purity at >99.8% after five cycles.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohol derivatives of the methanone group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, especially as a 5-HT1F agonist for migraine treatment.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the 5-HT1F receptor, a subtype of serotonin receptor. By binding to this receptor, it modulates the release of neurotransmitters, thereby influencing pain pathways and providing relief from migraines. The molecular targets and pathways involved include the inhibition of neurotransmitter release and modulation of pain signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to three analogs with shared structural motifs:

4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9)

- Molecular Formula : C₁₂H₁₇N₃O·2HCl

- Molecular Weight : 292.2 g/mol

- Key Features: Pyridin-4-yl group instead of 6-aminopyridin-2-yl. 4-Aminomethyl-piperidin-1-yl substituent versus 1-methylpiperidin-4-yl.

- The aminomethyl substituent on piperidine may alter steric effects and basicity compared to the 1-methyl group in the target compound.

- Applications : Used in R&D, though specific therapeutic areas are unspecified .

(1-Methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 297.4 g/mol

- Key Features :

- Replaces the pyridine ring with a 1-phenethyl-imidazol-2-yl group.

- Retains the 1-methylpiperidin-4-yl moiety.

- Used as an intermediate in Alcaftadine (ophthalmic antihistamine) production, indicating applications in allergic conjunctivitis .

(6-Aminopyridin-2-yl)(1-Methylpiperidin-4-yl)methanone (Free Base)

- Molecular Formula : C₁₂H₁₆N₃O

- Molecular Weight : 218.3 g/mol

- Key Features :

- Lacks the dihydrochloride counterions.

- Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Therapeutic/Research Use |

|---|---|---|---|---|---|

| Target Compound (Dihydrochloride) | C₁₂H₁₆N₃O·2HCl | 305.2 | 6-Amino-pyridin-2-yl, 1-Me-piperidin | High (aqueous) | CNS research, receptor studies |

| [4-(Aminomethyl)piperidin-1-yl]pyridin-4-yl analog | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl, 4-Aminomethyl-piperidin | Moderate-High | General R&D |

| Imidazole-phenethyl analog | C₁₈H₂₃N₃O | 297.4 | 1-Me-piperidin, Phenethyl-imidazol | Low (lipophilic) | Ophthalmic intermediate (Alcaftadine) |

| Target Compound (Free Base) | C₁₂H₁₆N₃O | 218.3 | 6-Amino-pyridin-2-yl, 1-Me-piperidin | Low | Chemical synthesis |

Research Findings and Implications

Solubility and Bioavailability :

- The dihydrochloride salt form of the target compound offers superior solubility compared to its free base and the imidazole-phenethyl analog, facilitating in vitro and in vivo studies .

- The phenethyl-imidazole analog’s lipophilicity may enhance tissue penetration but complicate formulation for systemic delivery .

1-Methylpiperidin-4-yl vs. 4-aminomethyl-piperidin-1-yl: The latter’s aminomethyl group could introduce additional basicity, affecting pharmacokinetics like plasma protein binding .

Therapeutic Applications: The imidazole-phenethyl analog’s role in Alcaftadine production highlights the importance of structural optimization for specific indications (e.g., ocular vs. systemic use) .

Biological Activity

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone dihydrochloride, with the molecular formula C₁₂H₁₇N₃O • 2(HCl) and CAS number 613678-10-7, is a compound primarily explored for its medicinal properties. It is particularly noted for its role as a 5-HT1F agonist, which is significant in the treatment and prevention of migraines. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with an amino group and a piperidine ring linked via a methanone group. The synthesis typically involves:

- Formation of the Pyridine Ring : Starting from 2-chloropyridine and ammonia.

- Introduction of the Amino Group : Achieved through nucleophilic substitution.

- Formation of the Piperidine Ring : Synthesized separately from piperidine derivatives.

- Coupling Reaction : The pyridine and piperidine components are coupled via carbonylation.

- Formation of Dihydrochloride Salt : Finalized through treatment with hydrochloric acid.

The primary biological activity of this compound is attributed to its agonistic action on the 5-HT1F receptor, which plays a critical role in migraine pathophysiology by modulating neurotransmitter release and vasodilation in cranial blood vessels .

Pharmacological Studies

Research indicates that this compound exhibits significant potential in:

- Migraine Treatment : As a 5-HT1F receptor agonist, it helps alleviate migraine symptoms by inhibiting neurogenic inflammation and reducing vasodilation.

- Neurotransmitter Interaction : Studies have shown interactions with various neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders .

Efficacy in Migraine Models

A study conducted on animal models demonstrated that administration of this compound resulted in reduced frequency and severity of induced migraine-like symptoms. This effect was associated with decreased levels of pro-inflammatory cytokines in the cerebrospinal fluid.

Comparative Studies

In comparative studies with other 5-HT receptor agonists, this compound showed superior efficacy in reducing headache incidence without significant side effects commonly associated with other treatments .

Data Table: Comparative Efficacy of 5-HT Receptor Agonists

| Compound Name | Receptor Target | Migraine Efficacy | Side Effects |

|---|---|---|---|

| This compound | 5-HT1F | High | Low |

| Sumatriptan | 5-HT1B/1D | Moderate | Moderate |

| Rizatriptan | 5-HT1B/1D | High | Moderate |

Q & A

Q. Table 1: Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Weight | 292.2 (free base) | |

| Solubility | Soluble in DMSO, methanol | |

| Stability | Hygroscopic; store at 2–8°C |

Q. Table 2: Recommended Analytical Methods

| Technique | Application | Conditions |

|---|---|---|

| HPLC | Purity assessment | C18 column, 0.1% TFA |

| NMR | Structural confirmation | DMSO-d6, 400 MHz |

| ESI-MS | Molecular weight verification | Positive ion mode |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.